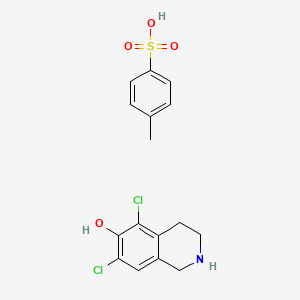

5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO.C7H8O3S/c10-7-3-5-4-12-2-1-6(5)8(11)9(7)13;1-6-2-4-7(5-3-6)11(8,9)10/h3,12-13H,1-2,4H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMRIHZRKHOBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=C(C(=C21)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schiff Base Formation and Reduction (CN112500343B)

The core structure is synthesized via a four-step sequence starting from 3,5-dichlorobenzaldehyde:

Step 1: Schiff Base Formation

3,5-Dichlorobenzaldehyde reacts with ammonia (25% aqueous or liquid) in ethanol at 0°C to form a Schiff base.

Reaction Conditions :

-

Solvent: Ethanol

-

Temperature: 0°C

-

Yield: 85–90%

Step 2: Reduction to Benzylamine Derivative

The Schiff base undergoes reduction using sodium borohydride (NaBH₄) in methanol.

Reaction Conditions :

-

Reducing Agent: NaBH₄ (3 equiv)

-

Solvent: Methanol

-

Temperature: Room temperature

-

Yield: 75–80%

Step 3: Cyclization

The benzylamine intermediate is treated with phosphoryl chloride (POCl₃) to induce cyclization, forming the tetrahydroisoquinoline scaffold.

Reaction Conditions :

-

Catalyst: POCl₃ (2 equiv)

-

Solvent: Toluene

-

Temperature: Reflux (110°C)

-

Yield: 65–70%

Step 4: Hydroxylation

Selective hydroxylation at position 6 is achieved using hydroxylamine hydrochloride (NH₂OH·HCl) under acidic conditions.

Reaction Conditions :

-

Reagent: NH₂OH·HCl (1.5 equiv)

-

Solvent: Acetic acid

-

Temperature: 60°C

-

Yield: 55–60%

Alternative Route via Benzyl Protection (CN110724098A)

A benzyl-protected intermediate is used to enhance stability during carboxylation:

Step 1: Benzyl Protection

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide in DMF using potassium carbonate as a base.

Reaction Conditions :

-

Base: K₂CO₃ (2.4 equiv)

-

Solvent: DMF

-

Temperature: 0°C

-

Yield: 86%

Step 2: Carboxylation

The protected intermediate undergoes lithiation with butyllithium (BuLi) followed by carboxylation with carbon dioxide.

Reaction Conditions :

-

Reagents: BuLi (2.5 equiv), CO₂ gas

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −78°C

-

Yield: 60–65%

Step 3: Deprotection and Hydroxylation

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, followed by hydroxylation as described in Section 1.1.

Tosylation of the Hydroxyl Group

Standard Tosylation Protocol (RSC Publication)

The hydroxyl group at position 6 reacts with p-toluenesulfonyl chloride (TsCl) under basic conditions:

Reaction Conditions :

-

Reagents: TsCl (1.2 equiv), triethylamine (Et₃N, 2.5 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.05 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → room temperature

-

Time: 6 hours

-

Yield: 70–75%

Procedure :

-

Dissolve 5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol in DCM.

-

Add Et₃N and DMAP, then TsCl dropwise at 0°C.

-

Warm to room temperature, stir, and wash with NaHCO₃ and brine.

-

Purify via column chromatography (petroleum ether/acetone = 75:25).

Optimized Large-Scale Tosylation (PMC)

For industrial-scale synthesis, Bu₂SnO is introduced to improve yield:

Reaction Conditions :

-

Reagents: TsCl (3 equiv), Bu₂SnO (1 equiv)

-

Base: Pyridine (10 equiv)

-

Solvent: DCM

-

Temperature: 0°C → 23°C

-

Time: 2 hours

-

Yield: 65%

Advantages :

-

Reduced side reactions (e.g., disubstitution).

-

Simplified purification via recrystallization (ethanol/water).

Comparative Analysis of Methods

Characterization and Quality Control

-

Spectroscopic Data :

Challenges and Optimization

-

Regioselectivity : Competing O-tosylation at position 7 is minimized using bulky bases (e.g., Et₃N).

-

Byproducts : Disubstituted tosylates are suppressed by stoichiometric control of TsCl.

-

Cost Efficiency : Bu₂SnO reduces TsCl waste in large-scale reactions.

Industrial Applications

The compound serves as a key intermediate in synthesizing lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) inhibitor . Scalable methods (e.g., benzyl protection and Bu₂SnO-assisted tosylation) are prioritized for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate undergoes several types of chemical reactions:

Oxidation: The hydroxyl group at the 6 position can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Dechlorinated compounds, alcohols.

Substitution: Methoxy derivatives, thiol derivatives.

Scientific Research Applications

5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Price Comparison (1g Scale)

| Compound | Price (USD/g) |

|---|---|

| Tosylate (1609545-55-2) | 100–200 |

| Carboxylic Acid Hydrochloride (1289646-93-0) | ~310 (€286) |

| Boc-Protected Derivative (851784-82-2) | Not available |

Biological Activity

5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate (CAS No. 1609545-55-2) is a chemical compound that has garnered attention for its potential biological activities. This compound features a tetrahydroisoquinoline core with two chlorine substituents and a sulfonate group, which may enhance its reactivity and interaction with various biological targets.

- Molecular Formula : C₁₆H₁₇Cl₂NO₄S

- Molecular Weight : 390.28 g/mol

- Structure : Chemical Structure

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects. It has been implicated in the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

- Anti-inflammatory Activity : The sulfonate group may contribute to anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine release.

- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various bacterial strains, suggesting it could be useful in treating infections.

- Neurological Effects : Given its structural similarity to other tetrahydroisoquinolines known for neuroprotective properties, this compound may also have implications in neurological disorders.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cell signaling pathways associated with apoptosis and inflammation.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at micromolar concentrations.

- In Vivo Studies : Animal models have shown promising results where administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Comparative Analysis

A comparative analysis with structurally related compounds reveals that the dichlorinated framework enhances biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol | Chlorine at positions 5 and 7 | Enhanced reactivity and interaction with biological targets |

| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Chlorine at positions 7 and 8 | Potent reversible inhibitor of phenylethanolamine N-methyltransferase |

| 5-Chloro-1,2,3,4-tetrahydroisoquinoline | Single chlorine at position 5 | Lower biological activity compared to dichloro derivatives |

Q & A

Basic: What analytical methods are recommended for detecting trace levels of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate in complex matrices?

Methodological Answer:

Solid-phase extraction (SPE) using Oasis HLB cartridges is a robust approach for isolating the compound from complex matrices like wastewater or biological fluids. Key steps include:

- Sample Preparation : Filter samples through GF/F (0.7 µm) filters to remove particulates .

- SPE Protocol : Condition cartridges with methanol, followed by loading 100 mL of sample spiked with deuterated internal standards (e.g., triclosan-d3) to monitor recovery .

- Glassware Deactivation : Pre-treat glassware with 5% dimethyldichlorosilane in toluene to minimize analyte adsorption .

- LC-MS/MS Analysis : Use reverse-phase chromatography with a C18 column and tandem mass spectrometry for quantification, leveraging transitions specific to the compound’s molecular ion.

Basic: What synthetic routes are commonly employed for preparing 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives?

Methodological Answer:

A typical route involves:

- Cyclization of Precursors : React 2-chloro-4-methylbenzenesulfonic acid with tetrahydroisoquinoline intermediates under acidic conditions. For example, refluxing in ethanol with catalytic HCl promotes ring closure .

- Halogenation : Introduce chlorine substituents at positions 5 and 7 using chlorinating agents like SOCl₂ or PCl₅ under controlled temperatures (40–60°C) .

- Purification : Recrystallize the product from ethanol or acetonitrile to achieve >95% purity .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

A 2<sup>k</sup> factorial design is ideal for evaluating multiple variables (e.g., temperature, catalyst loading, solvent ratio). Example workflow:

- Variable Selection : Prioritize factors like reaction time (X₁), temperature (X₂), and molar ratio of reactants (X₃) .

- Experimental Matrix : Conduct 8 experiments (2³) with high/low levels for each factor.

- Response Analysis : Measure yield and purity as responses. Use ANOVA to identify significant interactions (e.g., X₁×X₂ may dominate yield) .

- Optimization : Apply response surface methodology (RSM) to refine conditions. For instance, maximize yield by setting X₁ = 24 h, X₂ = 60°C, and X₃ = 1:1.2 .

Advanced: How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

Methodological Answer:

Contradictions often arise from matrix effects or degradation pathways. A systematic approach includes:

- Controlled Stability Trials : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Sample at intervals (0, 24, 48 h) and analyze via LC-MS/MS .

- Degradation Product Identification : Use high-resolution MS to detect byproducts (e.g., sulfonate cleavage or hydroxylation). Compare with reference standards .

- Statistical Validation : Apply pairwise t-tests to assess significance of degradation rates across pH levels. For example, instability at pH < 4 may correlate with protonation of the tetrahydroisoquinoline nitrogen .

Advanced: What strategies mitigate interference from co-eluting analytes in chromatographic analysis?

Methodological Answer:

- Column Selection : Use a phenyl-hexyl stationary phase to enhance separation of halogenated analogs .

- Mobile Phase Optimization : Add 0.1% formic acid to improve ionization efficiency and reduce peak tailing .

- Mass Spectrometry Parameters : Employ dynamic multiple reaction monitoring (dMRM) to isolate specific transitions (e.g., m/z 345 → 287 for the parent ion) .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Keep as a solid at −20°C in amber vials under argon to prevent oxidation .

- Solution Stability : Prepare fresh solutions in methanol or acetonitrile; avoid aqueous buffers unless immediately analyzed .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing sulfonate group at position 4 activates the tetrahydroisoquinoline core for nucleophilic attack. Key observations:

- Kinetic Studies : Second-order kinetics in reactions with amines, suggesting an SN2 mechanism .

- Steric Effects : Bulky substituents at position 1 reduce reactivity by hindering access to the electrophilic carbon .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.